4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group at the 4-position and a 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl moiety at the N-terminus. Its molecular formula is C23H28N4O8S2, with a molecular weight of 552.617 g/mol . The 1,3,4-oxadiazole ring and fluorinated aryl group are critical for bioactivity, while the sulfamoyl group with methoxyethyl chains may enhance solubility and target binding.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O6S/c1-30-13-11-26(12-14-31-2)33(28,29)18-9-5-15(6-10-18)19(27)23-21-25-24-20(32-21)16-3-7-17(22)8-4-16/h3-10H,11-14H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMXQAKODKGQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and its CAS number is 533869-62-4. The compound features a sulfonamide group, a benzamide moiety, and an oxadiazole ring, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Weight | 453.56 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| Log P (Partition Coefficient) | Not available |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Sulfonamide Intermediate : The reaction of 4-aminobenzenesulfonamide with 4-nitrobenzoyl chloride in the presence of triethylamine forms the sulfonamide intermediate.
- Reduction : The nitro group is reduced to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere.
- Final Reaction : The amine reacts with bis(2-methoxyethyl)sulfamoyl chloride to yield the target compound.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to this compound demonstrated notable antibacterial activity against Escherichia coli and Pseudomonas aeruginosa .
Antifungal Activity
Additionally, some derivatives showed effective antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections .
Enzyme Inhibition
The compound's mechanism of action may involve inhibition of specific enzymes. For example, studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and urease, which are critical targets in various therapeutic areas .
Case Studies
In one case study focusing on the biological activity of benzamide derivatives, it was observed that certain compounds exhibited high efficacy against multiple strains of bacteria and fungi. The structure-activity relationship (SAR) indicated that modifications to the benzamide moiety could enhance biological activity .
Table 2: Biological Activity Summary
| Activity Type | Target Organism | Efficacy |
|---|---|---|
| Antibacterial | E. coli | Significant |
| Antibacterial | Pseudomonas aeruginosa | Significant |
| Antifungal | Candida albicans | Moderate to High |
| Enzyme Inhibition | Acetylcholinesterase | Moderate |
The biological activity of this compound is thought to involve interactions with specific molecular targets. The sulfonamide groups can form hydrogen bonds with proteins, influencing their function and potentially leading to inhibition of enzymatic activities .
Comparison with Similar Compounds
Structural Analogs in Antifungal Activity
LMM5 and LMM11 are 1,3,4-oxadiazole derivatives evaluated as antifungal agents. Key differences include:
Substituent Effects on Oxadiazole Bioactivity
4-Chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865285-29-6) :
- Lacks the sulfamoyl group but shares the 4-fluorophenyl-oxadiazole moiety.
- Demonstrates the importance of sulfamoyl groups in modulating target binding (e.g., enzyme inhibition).
- N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide : Contains a thiazolidinone ring instead of oxadiazole. Lower bioactivity (POC <70%) compared to oxadiazole derivatives, highlighting the oxadiazole’s role in efficacy.
Sulfamoyl Group Variations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
